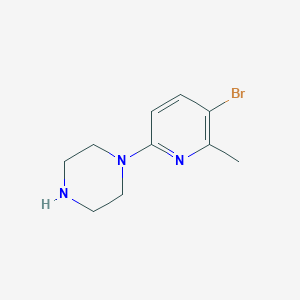
3-(2-Chloropyrimidin-4-yl)benzonitrile
Descripción general
Descripción
“3-(2-Chloropyrimidin-4-yl)benzonitrile” is a chemical compound with the molecular formula C11H6ClN3 . It is used as an intermediate in the synthesis of Etravirine , a medication used for the treatment of HIV .
Synthesis Analysis
The synthesis of Etravirine involves “this compound” as an intermediate . The synthesis process of Etravirine has been optimized to improve yield and reduce reaction time . The synthesis of rilpivirine, another antiviral drug, also involves a similar compound .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzonitrile group attached to a 2-chloropyrimidin-4-yl group . The molecular weight of this compound is 215.64 .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 436.6±28.0 °C and a predicted density of 1.37±0.1 g/cm3 . Its pKa is predicted to be -2.24±0.31 .Aplicaciones Científicas De Investigación
Synthesis of HIV-1 Reverse Transcriptase Inhibitors
4-((4-chloropyrimidin-2-yl)amino)benzonitrile is an essential intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. It is synthesized using a multi-step process that includes reactions with 2-(methylthio)pyrimidin-4(1H)-one and para-aminobenzonitrile, followed by chlorination with phosphorus oxychloride. This compound plays a significant role in developing medications for treating HIV (Ju Xiu-lia, 2015).
Antimicrobial Activity
Synthesis and antimicrobial activity have been studied in derivatives like 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one [2, 1-b]-furan. These compounds, derived from 5-chloro-2-hydroxy-benzonitrile, show potential antibacterial and antifungal activities (Mahesh K. Kumar et al., 2022).
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including 4- tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine and 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, have been synthesized as ligands for the histamine H4 receptor. These compounds show potential as anti-inflammatory agents and for pain management (R. Altenbach et al., 2008).
PET Imaging Agents
Compounds like 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile have been synthesized for use as PET imaging agents. These agents are intended for imaging AMPA receptors in the brain, offering potential in neurological research and diagnostics (Gengyang Yuan et al., 2016).
Anticancer Activity
Compounds like 4-(2-(2-(phenyl(pyridine-2-yl)methylene)hydrazinyl)thiazole-4-yl)benzonitrile show potential anticancer activity against U937 human monocytic cells. They exhibit DNA binding properties, which are crucial for their antitumor effects (Pradip K. Bera et al., 2021).
Fungicidal Activity
Derivatives like benzothieno[3',2':2,3]pyrido[4,5- d ]pyrido[1,2- a ]pyrimidines, synthesized from compounds including 2-mercapto-benzonitrile, show significant fungicidal activities against various fungi, demonstrating their potential in agricultural applications (Jiao Xu et al., 2018).
Mecanismo De Acción
Target of Action
It’s structurally similar to rilpivirine , which targets the HIV-1 non-nucleoside reverse transcriptase (RT) . This enzyme is crucial for the replication of HIV-1 .
Mode of Action
If we consider its structural similarity to rilpivirine, it may also act as anon-nucleoside reverse transcriptase inhibitor (NNRTI) . NNRTIs bind to a specific site on the RT enzyme, causing a conformational change that inhibits the enzyme’s function .
Biochemical Pathways
As an nnrti, it would likely interfere with theHIV-1 replication cycle by inhibiting the RT enzyme .
Result of Action
If it acts similarly to rilpivirine, it would inhibit the rt enzyme, therebypreventing the replication of HIV-1 .
Propiedades
IUPAC Name |
3-(2-chloropyrimidin-4-yl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3/c12-11-14-5-4-10(15-11)9-3-1-2-8(6-9)7-13/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROBKVCHGQWYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NC=C2)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3088790.png)
![3-(2-Azabicyclo[2.2.1]hept-5-en-2-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3088792.png)












